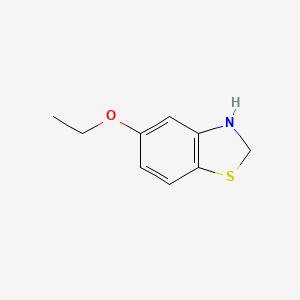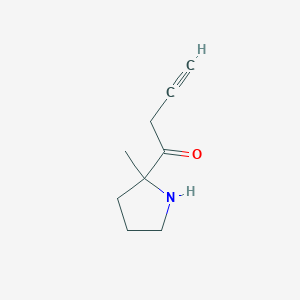![molecular formula C12H18F2O B13191027 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C12H18F2O. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with a cyclohexane ring, and two fluorine atoms attached to the spiro center. The presence of the fluorine atoms and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 4’,4’-Difluoro-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[51The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to achieve the desired product with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s unique structure and properties make it a candidate for drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and reactivity, influencing its overall biological activity .
Comparación Con Compuestos Similares
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other similar compounds, such as:
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]: This compound has a similar spirocyclic structure but with a cyclopentane ring instead of a cyclohexane ring.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cycloheptane]: This compound features a cycloheptane ring, which affects its chemical and physical properties compared to the cyclohexane analog.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclooctane]: The presence of a cyclooctane ring in this compound results in different reactivity and stability profiles
Propiedades
Fórmula molecular |
C12H18F2O |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4',4'-difluorospiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2 |
Clave InChI |
VPDZZJDRMPKSGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(CC2)(F)F)OCC3C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)






amine](/img/structure/B13190991.png)
![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)


